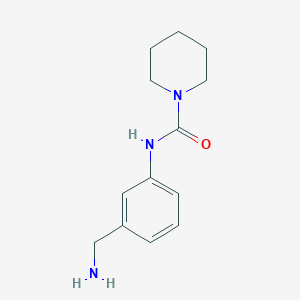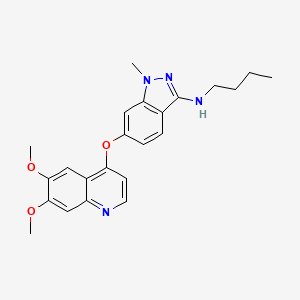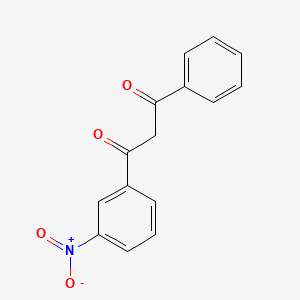
2-Amino-5-chloropyridine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-chloropyridine-4-thiol is a chemical compound with the molecular formula C5H4ClN2S It is a derivative of pyridine, featuring an amino group at the second position, a chlorine atom at the fifth position, and a thiol group at the fourth position
Synthetic Routes and Reaction Conditions:
Starting from 2-Amino-5-chloropyridine: The compound can be synthesized by reacting 2-amino-5-chloropyridine with thiourea in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction parameters more precisely. The use of automated systems for monitoring and adjusting reaction conditions can also improve yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction: The thiol group can be reduced to form a thioether.
Substitution Reactions: The amino and thiol groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: Using electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thioethers: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-5-chloropyridine-4-thiol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new therapeutic agents targeting specific biological pathways.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism by which 2-Amino-5-chloropyridine-4-thiol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. In drug discovery, it may modulate biological targets through interactions with receptors or enzymes, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the thiol or amino groups.
Receptors: Potential binding to receptors involved in signaling pathways.
Comparison with Similar Compounds
2-Amino-5-chloropyridine
2-Amino-5-bromopyridine
2-Amino-6-chloropyridine
2-Amino-5-chloropyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C5H5ClN2S |
|---|---|
Molecular Weight |
160.63 g/mol |
IUPAC Name |
2-amino-5-chloro-1H-pyridine-4-thione |
InChI |
InChI=1S/C5H5ClN2S/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H3,7,8,9) |
InChI Key |
UGIGARWIDVRLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=S)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


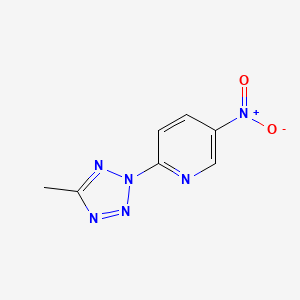
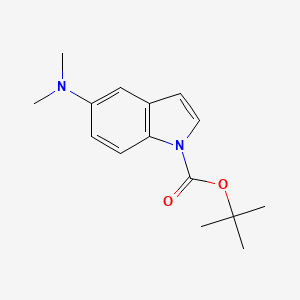


![4-amino-N-[(5-methylpyrazin-2-yl)methyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B15359487.png)



![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)
